1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which incorporates a methylthio group and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 264.27 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in drug development and as a building block for more complex organic molecules.
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one typically involves several key steps:
The synthetic route may involve:
The molecular structure of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one can be represented as follows:
CC(=O)CC1=C(C=CC=C1SC)OC(F)(F)F
JAUUTSWXHJLFOF-UHFFFAOYSA-N
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one exhibits versatility in synthetic organic chemistry. It can undergo various reactions, including:
These reactions highlight the compound's potential for further derivatization, allowing chemists to create a range of analogs with modified biological activities.
The mechanism of action for 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is believed to involve interactions with specific biological targets:
The compound's unique properties make it suitable for applications in drug design and development, particularly where enhanced membrane permeability is desired due to its lipophilicity.
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research initiatives aimed at developing new therapeutic agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7